

# BI-D1870: A Comparative Guide to Its Specificity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | BI-D1870 |           |
| Cat. No.:            | B1684656 | Get Quote |

**BI-D1870** is a potent, ATP-competitive, and cell-permeable small molecule inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[1][2] It is widely utilized in cell biology and cancer research to investigate the physiological roles of RSK and to evaluate its potential as a therapeutic target. This guide provides a detailed comparison of **BI-D1870**'s performance against its intended targets and other kinases, supported by experimental data and protocols.

# Quantitative Inhibitor Performance: A Comparative Analysis

The inhibitory activity of **BI-D1870** is most pronounced against the four isoforms of RSK, with IC50 values in the low nanomolar range.[3][4] Its selectivity has been evaluated against a broad panel of other kinases, revealing a complex profile that includes off-target effects at higher concentrations.



| Target Kinase                       | BI-D1870 IC50 (nM)                    | Notes                                                                                     |
|-------------------------------------|---------------------------------------|-------------------------------------------------------------------------------------------|
| Primary Targets (RSK<br>Isoforms)   |                                       |                                                                                           |
| RSK1                                | 10 - 31                               | Potent inhibition of the N-<br>terminal kinase domain.[1]                                 |
| RSK2                                | 20 - 24                               | Potent inhibition.                                                                        |
| RSK3                                | 18                                    | High potency.                                                                             |
| RSK4                                | 15                                    | Highest potency among RSK isoforms.                                                       |
| Known Off-Targets                   |                                       |                                                                                           |
| Polo-like kinase 1 (PLK1)           | 100                                   | Identified as an off-target; BI-<br>D1870 was originally screened<br>for PLK1 inhibitors. |
| Aurora B                            | >100 (10-100x higher than<br>RSK)     | Significantly less potent inhibition compared to RSK.                                     |
| MELK                                | Substantially inhibited               | Noted as a significant off-<br>target.                                                    |
| MST2                                | Substantially inhibited               | Noted as a significant off-target.                                                        |
| GSK3β                               | >100 (10-100x higher than<br>RSK)     | Significantly less potent inhibition.                                                     |
| JAK2 (pseudokinase domain)          | ~654                                  | Identified as an off-target in a specific screen.                                         |
| Poorly Inhibited/Unaffected Kinases |                                       |                                                                                           |
| MSK1                                | Not significantly inhibited at 0.1 μΜ | MSK1 is the kinase most closely related to RSK.                                           |
| 10 other AGC Kinases                | Not significantly inhibited           | Demonstrates >500-fold selectivity over many kinases                                      |



|           |            | in the same family.                          |
|-----------|------------|----------------------------------------------|
| ERK1/ERK2 | Unaffected | Does not inhibit upstream activators of RSK. |

### **Specificity and Selectivity Profile**

**BI-D1870** is a remarkably specific inhibitor of RSK isoforms compared to many other kinases, particularly within the AGC kinase family to which RSK belongs. It inhibits the N-terminal kinase domain of RSK1, RSK2, RSK3, and RSK4 with IC50 values between 10 and 31 nM. This potency is ATP-competitive, meaning the observed IC50 values can be lower when assays are performed at lower ATP concentrations.

Despite its high affinity for RSK, **BI-D1870** is not entirely specific. It was originally identified in a screen for Polo-like kinase 1 (PLK1) inhibitors and demonstrates an IC50 of 100 nM for this target. At concentrations higher than those required for RSK inhibition, **BI-D1870** also inhibits other kinases, including Aurora B, MELK, MST2, and GSK3β.

Researchers should be aware of potential RSK-independent effects. Studies have shown that **BI-D1870** can induce the accumulation of the cell cycle inhibitor p21 and alter mTORC1 signaling in a manner that is independent of its action on RSK. These off-target activities highlight the importance of using multiple experimental approaches, such as RNA interference, to validate findings attributed to RSK inhibition by **BI-D1870**.

### **Comparison with Other RSK Inhibitors**

- SL0101: Like BI-D1870, SL0101 is another widely used RSK inhibitor. However, studies
  have revealed that SL0101 and BI-D1870 can have distinct and opposite off-target effects on
  the mTORC1-p70S6K signaling pathway, underscoring the need for careful interpretation of
  results obtained with either inhibitor alone.
- FMK: In contrast to BI-D1870, which targets the N-terminal kinase domain (NTKD) of RSK,
   FMK is an irreversible inhibitor that targets the C-terminal kinase domain (CTKD). This mechanistic difference can lead to divergent cellular effects.

## Signaling Pathway and Experimental Workflow







The diagrams below illustrate the signaling pathway targeted by **BI-D1870** and a typical workflow for assessing its inhibitory activity.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- To cite this document: BenchChem. [BI-D1870: A Comparative Guide to Its Specificity and Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684656#bi-d1870-specificity-and-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com